

# Common errors in submitting data to UniCarb-DR

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## UniCarb-DR Technical Support Center

Welcome to the **UniCarb-DR** Technical Support Center. This guide is designed to assist researchers, scientists, and drug development professionals in successfully submitting their glycomics data to the **UniCarb-DR** repository. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the data submission process.

## Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during data submission.

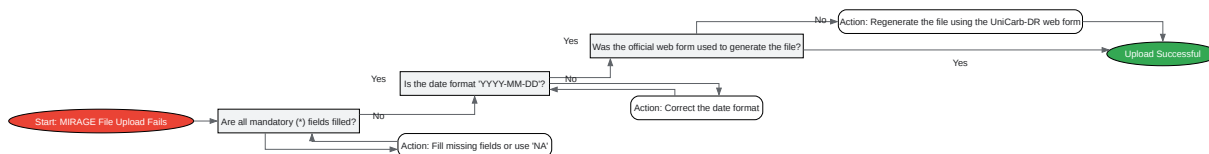
### Issue 1: MIRAGE Excel File Upload Failure

Q: My MIRAGE-compliant Excel file is failing to upload. What are the common causes for this?

A: Upload failures for the MIRAGE Excel file can stem from several formatting and content issues. Here's a checklist to troubleshoot the problem:

- **Mandatory Fields:** Ensure that all mandatory fields, marked with an asterisk (\*), are filled in. If a required field is not applicable to your experiment, you must enter "NA".<sup>[1]</sup>
- **Date Format:** The date of experiment completion must be in the 'YYYY-MM-DD' format, using hyphens.<sup>[1]</sup>
- **File Generation:** It is highly recommended to use the official **UniCarb-DR** web form to generate the Excel spreadsheet.<sup>[1]</sup> This ensures the file has the correct formatting and all required fields are present.
- **Unsupported Modifications:** Avoid altering the structure of the downloaded Excel template, such as changing column headers or sheet names.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for MIRAGE Excel file upload errors.

## Issue 2: GlycoWorkbench (.gwp) File Rejection

Q: I'm receiving an error when I upload my GlycoWorkbench (.gwp) file. What could be wrong?

A: Errors with GlycoWorkbench files often relate to incorrect formatting of the structure, scan details, or peak lists. **UniCarb-DR** has specific requirements for these files to be processed correctly.

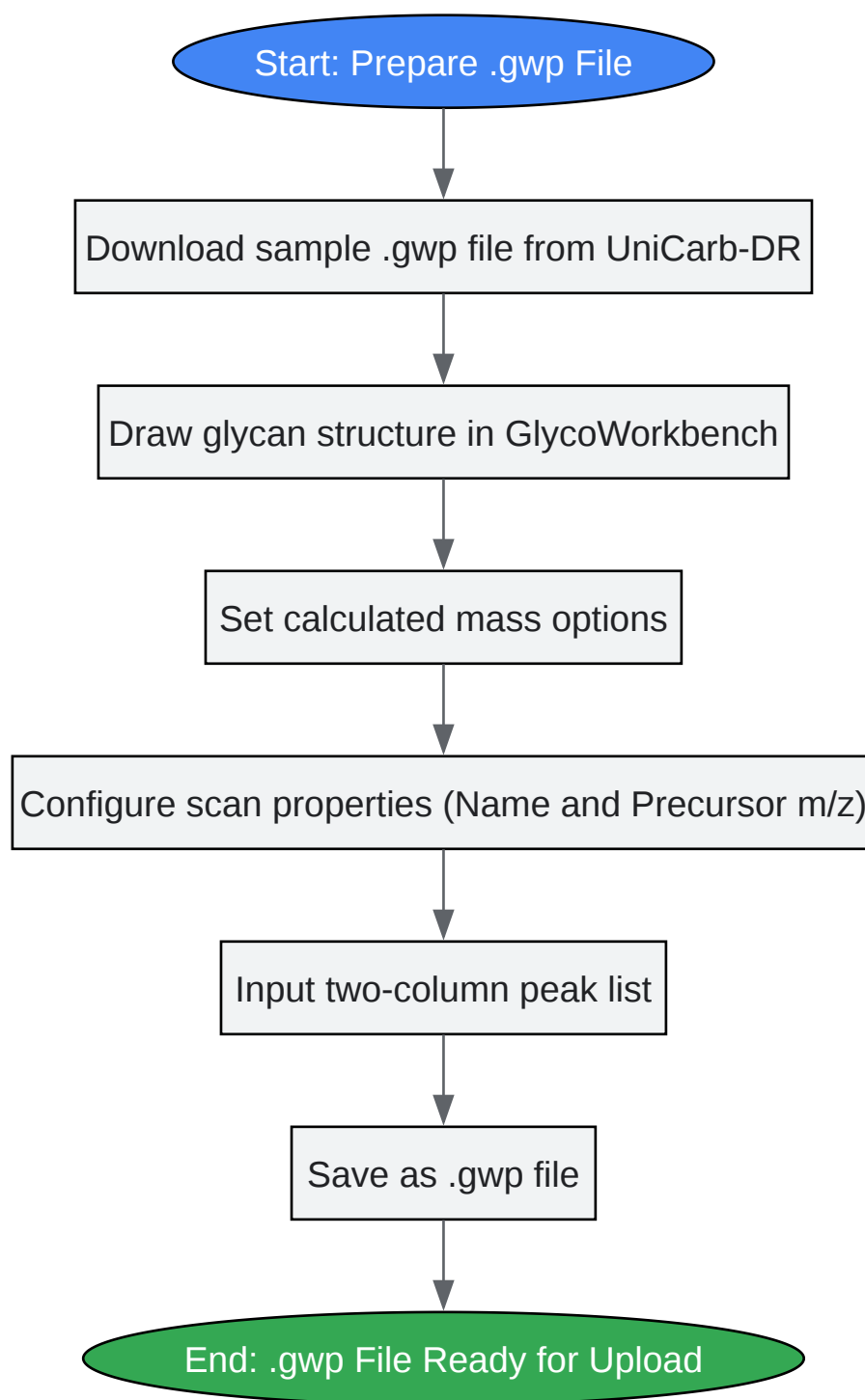
Common GlycoWorkbench File Errors and Solutions:

| Error Description              | Solution  |
|--------------------------------|---|
| Incorrect Scan Name Format     | The scan name must follow the format: calculated_mass@retention_time or calculated_mass@g.u._value. For example, 749.28@12.50 or 749.28@gu5.2.[1]   |
| Incorrect Decimal Point        | Use a period (.) as the decimal separator, not a comma (,).[1]  |
| Missing Precursor m/z          | The observed mass must be entered in the "Precursor m/z" field in the scan properties.[1]   |
| Invalid Peak List Format       | The peak list should be a two-column matrix of m/z values and their corresponding ion abundances.[2]  |
| File Timeout (for large files) | While a new asynchronous system has been implemented to handle large files, extremely large files might still face issues.[3] If you suspect a timeout, consider splitting your submission into multiple smaller files. |
| Invalid Data Content           | The system may fail to read valid data from the file. This can be due to corruption or incorrect structure drawing. It is recommended to use the sample GlycoWorkbench file from UniCarb-DR as a template.[1][3]        |

Experimental Protocol: Preparing a Valid GlycoWorkbench File

- Download the Template: Always start by downloading the sample GlycoWorkbench file from the **UniCarb-DR** website.[1][4][5] This ensures you have the correct basic structure.

- Draw the Glycan Structure: Use the built-in tools in GlycoWorkbench to draw your glycan structure. For uncertain residues or linkages, use the appropriate representations (e.g., a blank circle for a hexose, a question mark for an unknown linkage).[1]
- Set Mass Options: Right-click the structure and select "Mass options of selected structures" to set the calculated mass close to the observed mass.[1]
- Configure Scan Properties:
  - Right-click on "Scan" and choose "Properties".
  - In the "Name" field, enter the calculated mass and retention time/G.U. value separated by an '@' (e.g., 749.28@12.50).[1]
  - In the "Precursor m/z" field, enter the observed mass.[1]
  - Ensure all numerical values use a period as the decimal separator.[1]
- Input the Peak List: Paste your two-column (m/z and abundance) peak list into the appropriate section.
- Save the File: Save the file with a .gwp extension.



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Caption: Workflow for preparing a valid GlycoWorkbench (.gwp) file.

## Frequently Asked Questions (FAQs)

Q: Do I need to register for an account to submit data?

A: Yes, you must sign up for a GlycoPOST / **UniCarb-DR** user account and verify your email address to submit data.[6]

Q: What are the main file types required for a **UniCarb-DR** submission?

A: The two main file types are a MIRAGE-compliant Excel file for experimental metadata and a GlycoWorkbench (.gwp) file containing the glycan structure and peak list.[4][5]

Q: Can I submit my data through GlycoPOST?

A: Yes, there is a unified submission workflow. You can upload all your data, including the GlycoWorkbench file, to GlycoPOST. After the embargo period you set, the data will be automatically transferred to **UniCarb-DR**. [3][7]

Q: What are the MIRAGE guidelines?

A: MIRAGE stands for "Minimum Information Required for a Glycomics Experiment." These are guidelines that standardize the reporting of glycomics experimental data to ensure data quality and facilitate the reproduction of experiments.[5] **UniCarb-DR** submissions must be compliant with these guidelines.[4]

Q: What if I have multiple structures in my experiment?

A: You can include multiple structures in a single GlycoWorkbench file by adding a new "Scan" for each structure under the main "Workspace".[8] Alternatively, for a large number of structures, you can use more than one GlycoWorkbench file.[5]

Q: My publication is not yet public. Can I still submit my data?

Q: Where can I find my submitted data?

A: Once your data is successfully submitted and, if applicable, the embargo period has passed, it will be accessible in the **UniCarb-DR** repository. If you submitted through GlycoPOST, your raw data will be stored there, with the processed glycan data available in **UniCarb-DR**. The two repositories will have cross-references to each other.[3][7]

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